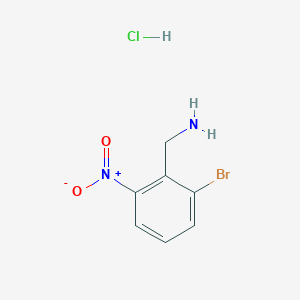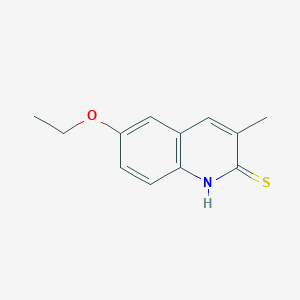
Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate is a chemical compound that features a cyclobutyl ring substituted with a hydroxymethyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxymethyl group: This step often involves hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Esterification with benzoic acid: The final step involves the esterification of the hydroxymethyl group with benzoic acid, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (1R,2R)-2-(carboxymethyl)cyclobutyl benzoate.
Reduction: Formation of (1R,2R)-2-(hydroxymethyl)cyclobutylmethanol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzoate ester can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(hydroxymethyl)cyclobutyl acetate
- (1R,2R)-2-(hydroxymethyl)cyclobutyl propionate
- (1R,2R)-2-(hydroxymethyl)cyclobutyl butyrate
Uniqueness
Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate is unique due to the presence of the benzoate ester, which imparts distinct chemical and biological properties compared to other similar compounds. The benzoate group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
[(1R,2R)-2-(hydroxymethyl)cyclobutyl]methyl benzoate |
InChI |
InChI=1S/C13H16O3/c14-8-11-6-7-12(11)9-16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m0/s1 |
InChI Key |
KOCHUXMFNDQVCQ-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1CO)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1CO)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)



![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)









